molecular formula C5H11NO2 B123415 2-(Dimethylamino)propanoic acid CAS No. 19701-89-4

2-(Dimethylamino)propanoic acid

Cat. No. B123415
CAS RN: 19701-89-4
M. Wt: 117.15 g/mol
InChI Key: QCYOIFVBYZNUNW-UHFFFAOYSA-N
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Description

2-(Dimethylamino)propanoic acid, also known as N,N-dimethylalanine, is a compound with the molecular formula C5H11NO2 . It has a molecular weight of 117.15 g/mol . The compound appears as a white to yellow solid, semi-solid, or liquid .


Synthesis Analysis

The synthesis of 3-(dimethylamino)propanoic acid involves a three-step reaction . In one study, the reaction of 2′-O-aminoribonucleosides with ethyl pyruvate resulted in the formation of stable 2′-O-imino-2-methyl propanoic acid ethyl esters .


Molecular Structure Analysis

The molecular structure of 2-(Dimethylamino)propanoic acid can be represented by the InChI code: 1S/C5H11NO2/c1-4(5(7)8)6(2)3/h4H,1-3H3,(H,7,8) and the canonical SMILES: CC(C(=O)O)N©C .


Chemical Reactions Analysis

In a study, the kinetics of the reactive absorption of CO2 in 1-dimethylamino-2-propanol (1DMA2P) solution were experimentally measured . The reaction rate model of the CO2 absorption into 1DMA2P solution was validated by comparing model rates with the experimental rates .


Physical And Chemical Properties Analysis

2-(Dimethylamino)propanoic acid has a molecular weight of 117.15 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 2 . It has an Exact Mass of 117.078978594 g/mol and a Monoisotopic Mass of 117.078978594 g/mol . The Topological Polar Surface Area is 40.5 Ų .

Scientific Research Applications

Application 1: Thermo-sensitive Resin for Chemical-free Thermal Laser Imaging

  • Summary of the Application: The compound “2-(Dimethylamino)propanoic acid” is used in the synthesis of a water-soluble thermo-sensitive resin with tertiary amine oxide side substituents. This resin has potential applications in chemical-free thermal laser imaging .
  • Methods of Application or Experimental Procedures: The synthesis involves an addition reaction of dimethylamine with methyl acrylate, followed by hydrolysis of the adduct to produce 3-(dimethylamino)propanoic acid. This compound is then oxidized with hydrogen peroxide to obtain 3-(dimethylamino)propanoic acid oxide. Finally, epoxy phenolic is reacted with 3-(dimethylamino)propanoic acid oxide to get the end product .

Application 2: Biomass Balance for Chemical Production

  • Summary of the Application: “2-(Dimethylamino)propanoic acid”, also known as 3-(dimethylamino)propylamine (DMAPA), is included in the biomass balance offering of BASF, a leading chemical company . This means that the production of DMAPA incorporates renewable raw materials, contributing to the sustainability of the chemical industry .
  • Results or Outcomes: The use of DMAPA in the biomass balance approach contributes to the sustainability of chemical production. It helps reduce the reliance on fossil resources and can potentially lower the carbon footprint of the products .

Application 3: Biomass Balance for Chemical Production

  • Summary of the Application: “2-(Dimethylamino)propanoic acid”, also known as 3-(dimethylamino)propylamine (DMAPA), is included in the biomass balance offering of BASF, a leading chemical company . This means that the production of DMAPA incorporates renewable raw materials, contributing to the sustainability of the chemical industry .
  • Results or Outcomes: The use of DMAPA in the biomass balance approach contributes to the sustainability of chemical production. It helps reduce the reliance on fossil resources and can potentially lower the carbon footprint of the products .

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and harmful if swallowed . It causes severe skin burns and eye damage . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The fluorescent amino acid 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid (dansylalanine) was genetically encoded in Saccharomyces cerevisiae, which could be a promising direction for future research . Another study genetically encoded unnatural amino acids in neural stem cells, which could have implications for neuroscience research .

properties

IUPAC Name

2-(dimethylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(5(7)8)6(2)3/h4H,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYOIFVBYZNUNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472593
Record name 2-Dimethylamino-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)propanoic acid

CAS RN

19701-89-4
Record name N,N-Dimethylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19701-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Dimethylamino-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
LA Shaala, DTA Youssef, TA Alzughaibi, SS Elhady - Marine drugs, 2020 - mdpi.com
The actinomycete strain Streptomyces coelicolor LY001 was purified from the sponge Callyspongia siphonella. Fractionation of the antimicrobial extract of the culture of the …
Number of citations: 30 www.mdpi.com
V Samper Barceló, S Bienz - The Journal of organic chemistry, 2018 - ACS Publications
Highly functionalized 5-membered N-heterocyclic compounds, 4-aryl-3-chloro-5-methoxy-1-methyl-3-pyrrolin-2-ones, have been synthesized in moderate to high yields by the reaction …
Number of citations: 9 pubs.acs.org
SK Kottakota, D Evangelopoulos, A Alnimr… - Journal of Natural …, 2012 - ACS Publications
Five purpurealidin-derived marine secondary sponge metabolies have been synthesized through the carbodiimide coupling of an appropriate bromotyrosine unit. The structure …
Number of citations: 25 pubs.acs.org
G Tarazona, G Santamaría, PG Cruz, R Fernández… - ACS …, 2017 - ACS Publications
Two new bromotyrosine derivatives, anomoian B (1) and aplyzanzine B (2), were isolated, respectively, from the organic extracts of a Verongida sponge belonging to the Hexadella …
Number of citations: 30 pubs.acs.org
MP Restrepo, EG Jaramillo, AM Martínez… - Journal of the Brazilian …, 2018 - SciELO Brasil
A series of twenty-one L-tyrosine derivatives with modifications in the halogenation pattern of the aromatic ring and different degree of methylations on the amine and phenolic hydroxyl …
Number of citations: 2 www.scielo.br
M Pastrana Restrepo, E Galeano Jaramillo… - Medicinal Chemistry …, 2018 - Springer
Twenty-two halogenated l-tyrosine derivatives were synthesized to examine new substances for the treatment of Chagas disease. The synthesis of these derivatives with different …
Number of citations: 11 link.springer.com
LP Khonde - 2013 - open.uct.ac.za
University of Cape Town Page 1 The copyright of this thesis vests in the author. No quotation from it or information derived from it is to be published without full acknowledgement of the …
Number of citations: 2 open.uct.ac.za
P Engi - 2019 - edoc.unibas.ch
Scientists have been fascinated by enzymatic catalysis for centuries and still marvel at the efficiency and selectivity with which these highly evolved molecular machines are able to …
Number of citations: 2 edoc.unibas.ch

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